molecular formula C8H4Cl2O4 B13958730 2,5-Dichloroisophthalic acid

2,5-Dichloroisophthalic acid

Cat. No.: B13958730
M. Wt: 235.02 g/mol
InChI Key: SBKWSVXSBIBFLP-UHFFFAOYSA-N
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Description

2,5-Dichloroisophthalic acid is an organic compound with the molecular formula C8H4Cl2O4. It is a derivative of isophthalic acid, where two hydrogen atoms in the benzene ring are replaced by chlorine atoms at the 2 and 5 positions. This compound is of interest due to its applications in various fields, including organic synthesis and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dichloroisophthalic acid can be synthesized through several methods. One common approach involves the chlorination of isophthalic acid. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the 2 and 5 positions .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time. The product is then purified through crystallization or other separation techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloroisophthalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted isophthalic acids.

    Esterification: Products are esters of this compound.

    Amidation: Products are amides of this compound.

Scientific Research Applications

2,5-Dichloroisophthalic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dichloroisophthalic acid depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In materials science, its chlorine atoms and carboxylic acid groups enable it to participate in polymerization reactions, leading to the formation of polymers with desired properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dichloroisophthalic acid is unique due to the specific positioning of chlorine atoms, which influences its reactivity and the types of reactions it can undergo. This makes it particularly useful in applications requiring selective reactivity and specific chemical properties .

Properties

Molecular Formula

C8H4Cl2O4

Molecular Weight

235.02 g/mol

IUPAC Name

2,5-dichlorobenzene-1,3-dicarboxylic acid

InChI

InChI=1S/C8H4Cl2O4/c9-3-1-4(7(11)12)6(10)5(2-3)8(13)14/h1-2H,(H,11,12)(H,13,14)

InChI Key

SBKWSVXSBIBFLP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Cl)C(=O)O)Cl

Origin of Product

United States

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